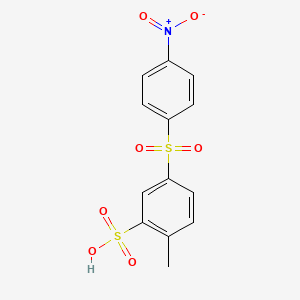
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of two sulfonic acid groups and a nitrobenzene moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid typically involves multiple steps, including nitration, sulfonation, and methylation reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonic acid groups. The final step involves the methylation of the benzene ring to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach allows for the efficient and scalable production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid, nitric acid, and halogens.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino-substituted compounds, and various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The sulfonic acid groups and nitro group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles. The compound can also form stable sulfonamide bonds with proteins and enzymes, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonic acid group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a benzoyl group and a methoxy group, making it structurally similar but with different functional groups.
Uniqueness
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is unique due to the presence of both sulfonic acid groups and a nitrobenzene moiety, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development.
Propriétés
Numéro CAS |
90352-53-7 |
|---|---|
Formule moléculaire |
C13H11NO7S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-methyl-5-(4-nitrophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C13H11NO7S2/c1-9-2-5-12(8-13(9)23(19,20)21)22(17,18)11-6-3-10(4-7-11)14(15)16/h2-8H,1H3,(H,19,20,21) |
Clé InChI |
SRBSAXVHGWTLBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
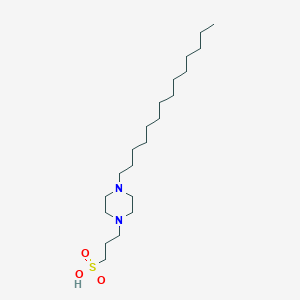

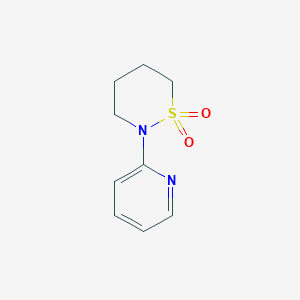
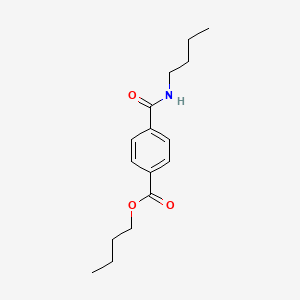
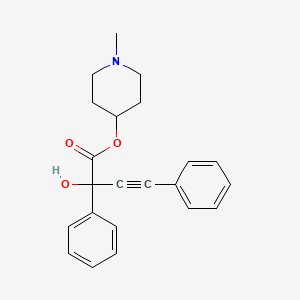
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
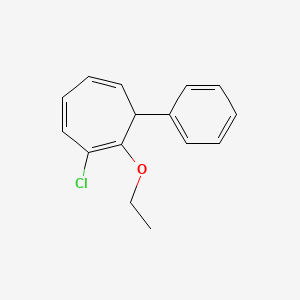
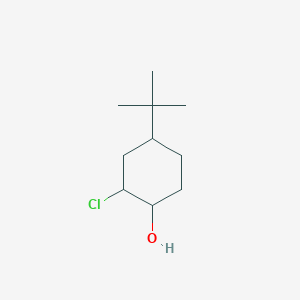
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
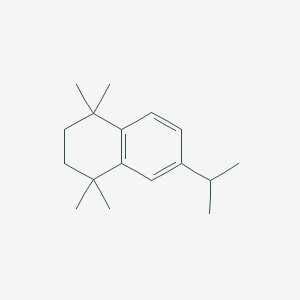
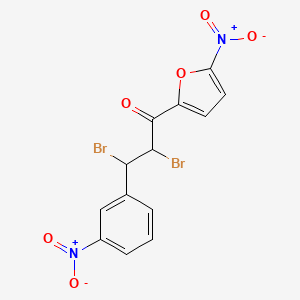
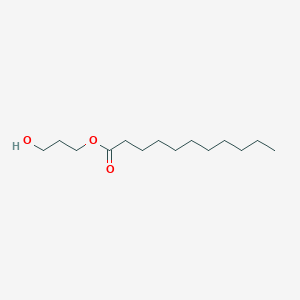
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
